molecular formula C17H18N2O B2712528 1-(2-methoxybenzyl)-5,6-dimethyl-1H-benzimidazole CAS No. 890634-59-0

1-(2-methoxybenzyl)-5,6-dimethyl-1H-benzimidazole

Cat. No. B2712528
CAS RN: 890634-59-0
M. Wt: 266.344
InChI Key: JWAWUUYFZPYWAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves multiple steps, including nitration, conversion from the nitro group to an amine, and bromination . The exact synthesis process for “1-(2-methoxybenzyl)-5,6-dimethyl-1H-benzimidazole” would depend on the specific starting materials and reaction conditions.


Molecular Structure Analysis

The molecular structure of “1-(2-methoxybenzyl)-5,6-dimethyl-1H-benzimidazole” can be inferred from its name. It likely contains a benzimidazole core (a fused benzene and imidazole ring) with a 2-methoxybenzyl group attached at the 1-position and methyl groups at the 5 and 6 positions .


Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .

Scientific Research Applications

Synthesis and Biological Applications

Synthesis and Antibacterial Activities : Compounds synthesized from 1H-imidazole derivatives, including those with methoxybenzyl substitutions, have shown significant antibacterial activities against both Gram-negative and Gram-positive bacteria. These compounds, particularly N-heterocyclic carbene-silver complexes, demonstrate higher antibacterial effectiveness compared to their precursor molecules, suggesting potential applications in combating bacterial infections (Patil et al., 2010).

Antimycobacterial Activity : Research into 4-substituted 1-(p-methoxybenzyl)imidazoles aimed to mimic structures of potent antimycobacterial agents. These compounds, following various chemical transformations, showed in vitro antimycobacterial activity, indicating their potential in developing new therapies for mycobacterial infections (Miranda & Gundersen, 2009).

Viral Infection Protection : Studies on benzimidazole derivatives have demonstrated protective actions against virus infections in both tissue cultures and in vivo. These compounds were effective in delaying or reducing the mortality caused by certain viruses, showcasing their potential as antiviral agents (O'sullivan et al., 1969).

Chemical Properties and Applications

Photoinitiation and Photodecomposition : Research into α-methoxydeoxybenzoin and its derivatives, including those with methoxybenzyl groups, has contributed to understanding the photoinitiation processes in polymerization. These studies have implications for the development of new materials and coatings through controlled polymerization techniques (Groenenbook et al., 1982).

Future Directions

The future directions for research on “1-(2-methoxybenzyl)-5,6-dimethyl-1H-benzimidazole” could include further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and evaluation of its potential applications .

properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]-5,6-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-12-8-15-16(9-13(12)2)19(11-18-15)10-14-6-4-5-7-17(14)20-3/h4-9,11H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAWUUYFZPYWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxybenzyl)-5,6-dimethyl-1H-benzimidazole

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